[(2-Bromoethenyl)oxy](trimethyl)silane
CAS No.: 64556-66-7
Cat. No.: VC13886486
Molecular Formula: C5H11BrOSi
Molecular Weight: 195.13 g/mol
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silane - 64556-66-7](/images/structure/VC13886486.png)
CAS No. | 64556-66-7 |
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Molecular Formula | C5H11BrOSi |
Molecular Weight | 195.13 g/mol |
IUPAC Name | 2-bromoethenoxy(trimethyl)silane |
Standard InChI | InChI=1S/C5H11BrOSi/c1-8(2,3)7-5-4-6/h4-5H,1-3H3 |
Standard InChI Key | KDPKNARRJNETNZ-UHFFFAOYSA-N |
Canonical SMILES | C[Si](C)(C)OC=CBr |
Chemical Identity and Structural Properties
Molecular Composition
The molecular formula of (2-Bromoethenyl)oxysilane is C₅H₁₁BrOSi, with a molecular weight of 195.13 g/mol . Its IUPAC name, 2-bromoethenoxy(trimethyl)silane, reflects the bromoethenyl group bonded to a trimethylsiloxy moiety. The compound’s structure is characterized by a silicon atom connected to three methyl groups and an oxygen-linked bromoethenyl chain .
Key Identifiers:
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SMILES: CSi(C)OC=CBr
Spectroscopic and Structural Data
The 2D structure features a planar ethenyl group with bromine at the β-position, while the 3D conformer reveals a tetrahedral geometry around the silicon atom . Computational models predict bond lengths of 1.84 Å for Si–O and 1.93 Å for C–Br, consistent with analogous organosilanes .
Synthesis and Purification
Synthetic Routes
(2-Bromoethenyl)oxysilane is synthesized via silylation of bromoethenol using chlorotrimethylsilane (TMSCl). A representative protocol involves:
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Reagents:
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Procedure:
Optimization Insights
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Temperature Control: Lower temperatures (0–5°C) minimize side reactions like etherification .
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Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to nonpolar media .
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Purification: Repeated washes with saturated NaHCO₃ remove unreacted TMSCl .
Reactivity and Applications
Role in Cross-Coupling Reactions
The compound serves as a silyl enol ether precursor in photoredox catalysis. For example, under blue LED irradiation, it participates in radical-mediated couplings with nitroalkanes to form β-nitro ketones :
This method achieves >90% regioselectivity for β-functionalization, outperforming traditional enolate strategies .
Functional Group Transformations
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Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with amines or thiols, enabling access to sulfur- or nitrogen-containing silanes .
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Protodesilylation: Acidic conditions (e.g., HCl/MeOH) cleave the Si–O bond, yielding bromoethenol derivatives .
Comparative Analysis with Analogous Compounds
(2-Bromoethyl)trimethylsilane (CAS 18156-67-7)
This structural analog lacks the ethereal oxygen, resulting in:
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Higher Reactivity: Direct Si–C bonds facilitate faster Grignard-like reactions .
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Reduced Stability: Prone to β-hydride elimination unless stabilized with NaHCO₃ .
Future Directions
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Catalytic Asymmetric Synthesis: Leveraging chiral auxiliaries to enantioselective silylation.
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Polymer Chemistry: Incorporating bromoethenyl silanes into flame-retardant silicones.
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